4-Demethyl Tranilast

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO5 |

|---|---|

Molecular Weight |

313.30 g/mol |

IUPAC Name |

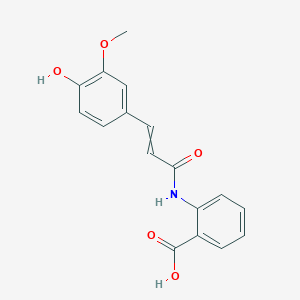

2-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoylamino]benzoic acid |

InChI |

InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22) |

InChI Key |

FSKJPXSYWQUVGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Demethyl Tranilast: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyl Tranilast, also known as N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid, is a derivative of the anti-allergic and anti-fibrotic drug Tranilast. While Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) has been utilized in the treatment of various inflammatory and proliferative disorders, its metabolites and derivatives, such as this compound, are of significant interest to researchers for their potential biological activities and modified pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data to support further research and development in this area.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅NO₅ | [2] |

| Molecular Weight | 313.30 g/mol | [2] |

| Melting Point | 212 °C | [3] |

| IUPAC Name | 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the selective demethylation of Tranilast or a direct synthetic route utilizing a demethylated precursor.

Method 1: Synthesis via Coupling of 4-Hydroxy-3-methoxycinnamic Acid and Methyl Anthranilate

This method involves a two-step process starting with the commercially available 4-hydroxy-3-methoxycinnamic acid (ferulic acid).

Step 1: Synthesis of 4-Hydroxy-3-methoxycinnamoyl Chloride

-

Reagents: 4-hydroxy-3-methoxycinnamic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Protocol: To a solution of 4-hydroxy-3-methoxycinnamic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), a catalytic amount of DMF is added. The mixture is cooled to 0°C in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-hydroxy-3-methoxycinnamoyl chloride, which is typically used in the next step without further purification.

Step 2: Coupling with Methyl Anthranilate and Hydrolysis

-

Reagents: 4-hydroxy-3-methoxycinnamoyl chloride, methyl anthranilate, pyridine, and sodium hydroxide (NaOH).

-

Protocol: The crude 4-hydroxy-3-methoxycinnamoyl chloride is dissolved in anhydrous CH₂Cl₂ and cooled to 0°C. A solution of methyl anthranilate (1 equivalent) in pyridine is added dropwise. The reaction is stirred at room temperature for 4-6 hours. After completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (HCl) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester of this compound. This intermediate is then subjected to hydrolysis by refluxing with a 10% aqueous solution of sodium hydroxide in ethanol for 1-2 hours.[4] After cooling, the solution is acidified with dilute HCl to precipitate the crude this compound. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to yield the final product.

Method 2: Selective Demethylation of Tranilast

This approach utilizes Tranilast as the starting material and selectively removes the methyl group at the 4'-position.

-

Reagents: Tranilast, aluminum chloride (AlCl₃), and an appropriate solvent such as dichloromethane or acetonitrile.

-

Protocol: Tranilast (1 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled to 0°C, and aluminum chloride (1.5-2.0 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, with the progress monitored by TLC. Upon completion, the reaction is quenched by the slow addition of ice-cold water. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-OH | ~9.5 | singlet |

| -NH | ~11.5 | singlet |

| Aromatic (anthranilate) | 7.0 - 8.5 | multiplet |

| Aromatic (cinnamate) | 6.8 - 7.3 | multiplet |

| Vinylic | 6.5 - 7.8 | doublet, doublet |

| -OCH₃ | ~3.9 | singlet |

¹³C NMR (Expected Chemical Shifts):

| Carbon | Expected Chemical Shift (ppm) |

| C=O (amide) | ~165 |

| C=O (acid) | ~170 |

| Aromatic/Vinylic | 110 - 150 |

| -OCH₃ | ~56 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

HRMS (ESI):

| Ion | Calculated m/z |

| [M-H]⁻ | 312.0877 |

| [M+H]⁺ | 314.1023 |

| [M+Na]⁺ | 336.0842 |

Biological Activity and Signaling Pathways

Tranilast is known to exert its biological effects through multiple mechanisms, including the inhibition of chemical mediator release from mast cells and the modulation of key signaling pathways.[4][5] It is plausible that this compound shares similar mechanisms of action.

Inhibition of the TGF-β Signaling Pathway

Tranilast has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis and cell proliferation.[6][7] This inhibition is thought to occur through the suppression of Smad4 expression.[6]

References

- 1. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of tranilast on expression of transforming growth factor-beta isoforms and receptors in injured arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tranilast reduces cardiomyocyte injury induced by ischemia‑reperfusion via Nrf2/HO‑1/NF‑κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 4-Demethyl Tranilast: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the biological activity of 4-Demethyl Tranilast, a primary phase I metabolite of the anti-allergic and anti-inflammatory drug Tranilast. Despite significant interest in the therapeutic potential of Tranilast, publicly available scientific literature dedicated to the specific biological functions of its metabolite, this compound, is exceptionally limited. This document summarizes the metabolic relationship between Tranilast and this compound and reviews the well-documented biological activities of the parent compound, which may provide context for potential areas of investigation for the metabolite.

Metabolism of Tranilast to this compound

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) undergoes phase I metabolism, primarily through demethylation, to yield its main metabolite, this compound. This biotransformation is a key step in the processing of Tranilast in the body. While the metabolic pathway is acknowledged in the literature, a significant gap exists in the subsequent characterization of the pharmacological activity of this compound.

Biological Activity of the Parent Compound: Tranilast

Given the scarcity of data on this compound, this guide will focus on the extensively studied biological activities of Tranilast. These activities are primarily centered around its anti-inflammatory, anti-fibrotic, and anti-proliferative effects, mediated through various signaling pathways. It is plausible that this compound may share some of these activities, but this remains to be experimentally verified.

Anti-Inflammatory and Anti-Allergic Effects

Tranilast was initially developed as an anti-allergic medication. Its mechanism of action includes the inhibition of histamine release from mast cells.[1] Furthermore, Tranilast has been shown to suppress the production of various pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and MCP-1.[2] A key pathway implicated in its anti-inflammatory action is the direct inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases.[1][3][4]

Anti-Fibrotic Activity and Modulation of TGF-β Signaling

A major area of research for Tranilast is its potent anti-fibrotic activity.[5][6] This effect is largely attributed to its ability to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[7][8][9][10] TGF-β is a key cytokine involved in tissue repair and fibrosis. Tranilast has been demonstrated to inhibit the synthesis of collagen and other extracellular matrix proteins by suppressing the TGF-β signaling cascade.[9][10][11] This has led to its investigation in conditions characterized by excessive fibrosis, such as keloids and hypertrophic scars.[12]

Signaling Pathway: Tranilast's Inhibition of the TGF-β Pathway

The following diagram illustrates the proposed mechanism by which Tranilast interferes with TGF-β signaling, a key pathway in fibrosis and cell proliferation.

Caption: Tranilast's inhibitory effect on the TGF-β signaling pathway.

Anti-Proliferative Effects and Cancer Research

Tranilast has demonstrated anti-proliferative effects in various cancer cell lines, including breast, prostate, and pancreatic cancer.[13][14][15][16] Its mechanisms of action in this context are linked to the inhibition of cell growth, migration, and colony formation.[15] These effects are also partly mediated through the modulation of the TGF-β pathway, which can play a dual role in cancer progression.

Activation of the Nrf2-HO-1 Pathway

Recent studies have elucidated another important mechanism of Tranilast's action: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway.[17] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress and inflammation. Tranilast has been shown to activate Nrf2, leading to the upregulation of HO-1 and conferring cytoprotective effects.

Signaling Pathway: Tranilast's Activation of the Nrf2-HO-1 Pathway

This diagram outlines the proposed mechanism of Nrf2-HO-1 pathway activation by Tranilast, contributing to its antioxidant and anti-inflammatory properties.

Caption: Activation of the Nrf2-HO-1 pathway by Tranilast.

Quantitative Data and Experimental Protocols

Due to the lack of specific studies on this compound, there is no quantitative data such as IC50 or EC50 values available for its biological activities. Similarly, detailed experimental protocols for assays involving this metabolite are not present in the current body of scientific literature. The data presented below pertains to the parent compound, Tranilast.

Table 1: Selected In Vitro Activities of Tranilast

| Target/Assay | Cell Line | Effect | Concentration/IC50 | Reference |

| FoxO-1 Inhibition | HepG2 | Inhibition of FoxO-1 activity | IC50 ≈ 30 µM | [8] |

| IL-6, IL-8, MCP-1 Production | Human Corneal Fibroblasts | Inhibition | Concentration-dependent | [2] |

| NLRP3 Inflammasome | Macrophages | Inhibition of activation | - | [1] |

| Collagen Synthesis | Keloid Fibroblasts | Inhibition of TGF-β1 induced synthesis | - | [11] |

| Cell Growth Inhibition | BT-474 and MDA-MB-231 (Breast Cancer) | Inhibition | - | [15] |

Note: This table is not exhaustive and is intended to provide examples of the types of quantitative data available for Tranilast. The absence of data for this compound is a critical knowledge gap.

Conclusion and Future Directions

Future research should prioritize the following:

-

Synthesis and Purification of this compound: To enable direct biological testing.

-

In Vitro and In Vivo Pharmacological Profiling: To determine if this compound retains, exceeds, or has a different activity profile compared to the parent compound.

-

Comparative Studies: Direct comparison of the effects of Tranilast and this compound on key signaling pathways such as TGF-β and Nrf2-HO-1.

-

Metabolic Stability and Pharmacokinetics: A deeper understanding of the conversion rate of Tranilast to this compound and the subsequent fate of the metabolite in vivo.

Addressing these research gaps is crucial for a comprehensive understanding of the overall pharmacological effects of Tranilast and for exploring the potential therapeutic applications of its metabolites. Until such studies are conducted, any discussion on the biological activity of this compound remains speculative and based on the known properties of its parent compound.

References

- 1. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Tranilast on Cytokine, Chemokine, Adhesion Molecule, and Matrix Metalloproteinase Expression in Human Corneal Fibroblasts Exposed to Poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tranilast: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tranilast protects pancreatic β-cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. embopress.org [embopress.org]

- 12. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tranilast treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Unraveling the Molecular Mechanisms of Tranilast: A Technical Guide

Disclaimer: This technical guide focuses on the mechanism of action of Tranilast . Extensive research has revealed a significant lack of publicly available data regarding the specific molecular mechanisms of its metabolite, 4-Demethyl Tranilast . Therefore, the information presented herein pertains to the parent compound, Tranilast, and serves as a foundational reference for understanding its pharmacological effects. It is hypothesized that this compound may exhibit a similar, albeit potentially modified, mechanism of action, a premise that necessitates further dedicated investigation.

Executive Summary

Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) is a multifaceted drug initially developed as an anti-allergic agent.[1] Subsequent research has unveiled its potent anti-fibrotic, anti-inflammatory, anti-angiogenic, and anti-proliferative properties, positioning it as a molecule of interest for a range of therapeutic applications, including the treatment of fibrotic diseases and cancer.[2][3] The core mechanism of Tranilast revolves around its ability to modulate key signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) pathway, which plays a central role in fibrosis and cell proliferation.[2][4] Additionally, Tranilast influences other critical cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathways.[5][6][7] This guide provides a comprehensive overview of the molecular mechanisms of Tranilast, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Signaling Pathways Modulated by Tranilast

Tranilast exerts its pleiotropic effects by intervening in several interconnected signaling pathways that are fundamental to cellular homeostasis and disease pathogenesis.

TGF-β Signaling Pathway

The inhibition of the TGF-β signaling pathway is a cornerstone of Tranilast's mechanism of action, particularly in the context of its anti-fibrotic effects.[2][4] Tranilast has been shown to suppress the expression of TGF-β1.[8] This, in turn, prevents the phosphorylation and activation of downstream mediators, Smad2 and Smad3, leading to a reduction in the expression of extracellular matrix proteins like fibronectin and collagen.[4][9]

MAPK and PI3K/Akt Signaling Pathways

In the context of cancer, Tranilast has been demonstrated to modulate the MAPK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and migration.[5] Studies have shown that Tranilast can decrease the phosphorylation of ERK1/2, a key component of the MAPK pathway, while increasing the phosphorylation of AKT1.[10] This dual action contributes to cell cycle arrest and the induction of apoptosis.

Nrf2-HO-1 Signaling Pathway

Tranilast has been shown to activate the Nrf2-HO-1 pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[1][11] Tranilast, through its electrophilic properties, is believed to react with Keap1, a repressor of Nrf2.[12] This leads to the release and nuclear translocation of Nrf2, which then induces the expression of antioxidant enzymes like HO-1.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on Tranilast.

Table 1: In Vitro Efficacy of Tranilast

| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| Human Dermal Microvascular Endothelial Cells (HDMECs) | Proliferation Assay | Inhibition of cell proliferation | IC50: 136 µM | [13] |

| Human Dermal Microvascular Endothelial Cells (HDMECs) | Chemotaxis Assay (VEGF-induced) | Inhibition of cell migration | IC50: 135 µM | [13] |

| Vascular Smooth Muscle Cells (SMCs) | Growth Rate Assay | Inhibition of cell growth | IC50: 100 µmol/L | [14] |

| CT-26 (Colon Cancer) | MTT Assay | Reduction of cell viability | IC50: 200 µM | [15] |

| HOS, 143B, U2OS, MG-63 (Osteosarcoma) | Viability Assay (with Cisplatin) | Synergistic inhibition of viability | Combination Index < 1 | [16] |

| Normal Human Keratinocytes | Cell Growth Assay | Decrease in cell number | 5-400 µM (dose-dependent) | [17] |

Table 2: In Vivo Efficacy of Tranilast

| Animal Model | Disease Model | Dosage | Key Finding | Reference |

| Mice | In vivo angiogenesis (Matrigel plug) | 300 mg/kg (oral) | Significant suppression of angiogenesis | [13] |

| Rat | Balloon-injured carotid artery | Not specified | 70% smaller neointima/media area ratio | [14] |

| Mice | db/db (diabetic) | 50, 100, 200 mg/kg (oral) | Improved glucose tolerance | [18] |

| Rats | Smoke inhalation-induced lung injury | 200 mg/kg | Protective effect on acute respiratory distress syndrome and early pulmonary fibrosis | [19] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to elucidate the mechanism of action of Tranilast.

Cell Culture and Treatment

-

Cell Lines: A variety of human and murine cell lines have been used, including endothelial cells (HDMECs), smooth muscle cells (SMCs), various cancer cell lines (e.g., 4T1, CT-26, HOS), and keratinocytes.[10][13][14][15][17]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Tranilast Preparation and Application: Tranilast is usually dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.

Western Blot Analysis

-

Objective: To determine the expression and phosphorylation status of key proteins in signaling pathways.

-

Protocol:

-

Cell Lysis: Treated and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., TGF-β, Smad2/3, p-Smad2/3, ERK1/2, p-ERK1/2, Akt, p-Akt, Nrf2, HO-1).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Proliferation and Viability Assays

-

Objective: To assess the effect of Tranilast on cell growth and survival.

-

Protocols:

-

MTT Assay: Cells are seeded in 96-well plates, treated with various concentrations of Tranilast, and then incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

-

Cell Counting: Cells are treated with Tranilast, and the number of viable cells is determined at different time points using a hemocytometer or an automated cell counter.

-

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

-

Objective: To evaluate the anti-angiogenic effect of Tranilast in a living organism.

-

Protocol:

-

Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors like VEGF and heparin.

-

Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice.

-

Tranilast Administration: Mice are treated with Tranilast (e.g., orally) for a specified period.

-

Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers.[13]

-

Conclusion

Tranilast is a pharmacologically active molecule with a well-documented mechanism of action centered on the modulation of multiple, critical signaling pathways. Its ability to inhibit TGF-β signaling provides a strong rationale for its use in fibrotic disorders, while its influence on the MAPK, PI3K/Akt, and Nrf2-HO-1 pathways underscores its potential in cancer therapy and inflammatory conditions. While the specific mechanism of its metabolite, this compound, remains to be elucidated, the comprehensive understanding of the parent compound's molecular activities provides a solid foundation for future research and drug development efforts. Further studies are warranted to explore the full therapeutic potential of Tranilast and its derivatives in a clinical setting.

References

- 1. Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Effect of Tranilast on Transforming Growth Factor-Beta-Induced Protein in Granular Corneal Dystrophy Type 2 Corneal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tranilast inhibits cell proliferation and migration and promotes apoptosis in murine breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation - ProQuest [proquest.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Tranilast inhibits vascular smooth muscle cell growth and intimal hyperplasia by induction of p21(waf1/cip1/sdi1) and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. excli.de [excli.de]

- 16. Tranilast enhances the effect of anticancer agents in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tranilast inhibits the cell growth of normal human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tranilast protects pancreatic β-cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro and vivo study of tranilast protects from acute respiratory distress syndrome and early pulmonary fibrosis induced by smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Effects of Tranilast and its Analogs on Mast Cell Function: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide provides a comprehensive overview of the in vitro effects of Tranilast on mast cells. Despite extensive searches for its analog, 4-Demethyl Tranilast , no specific experimental data on its direct effects on mast cell function could be retrieved from the current scientific literature. The following information on Tranilast, the parent compound, is presented to serve as a foundational reference. It is plausible that this compound may exhibit similar, albeit quantitatively different, activities.

Introduction

Mast cells are critical effector cells in the inflammatory and allergic response, releasing a variety of potent mediators upon activation. The modulation of mast cell activity is a key therapeutic strategy for allergic diseases. Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid] is an anti-allergic drug that has been shown to stabilize mast cells and inhibit the release of inflammatory mediators.[1][2] This document summarizes the available in vitro data on the effects of Tranilast on mast cell function, details common experimental protocols used for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Effects of Tranilast on Mast Cell Function

The following tables summarize the quantitative data on the inhibitory effects of Tranilast on mast cell degranulation and mediator release from various in vitro studies.

Table 1: Inhibition of Mast Cell Degranulation by Tranilast

| Mast Cell Type | Stimulus | Tranilast Concentration | % Inhibition of Degranulation (β-hexosaminidase release) | Reference |

| LAD2 cells | IgE/anti-IgE | 10 µg/mL | 19% | [3] |

| LAD2 cells | Substance P | 10 µg/mL | 28% | [3] |

| LAD2 cells | Compound 48/80 | 10 µg/mL | 6% | [3] |

| Rat Peritoneal Mast Cells | GTP-γ-S | 500 µM | Significant suppression of membrane capacitance increase | [4] |

| Rat Peritoneal Mast Cells | GTP-γ-S | 1 mM | Almost total suppression of membrane capacitance increase | [4] |

Table 2: Inhibition of Mediator Release by Tranilast

| Mast Cell Type | Stimulus | Mediator | Tranilast Concentration | % Inhibition of Release | IC50 | Reference |

| Rat Peritoneal Mast Cells (homogenates) | - | Prostaglandin D2 (PGD2) | - | Dose-dependent | 0.1 mM | [5] |

| Rat Peritoneal Mast Cells (broken cell prep) | [14C]PGH2 | Prostaglandin D2 (PGD2) | - | 50% inhibition at 0.08 mM | 0.08 mM | [5] |

| LAD2 cells | Substance P | TNF | 10 µg/mL | 46% | - | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in vitro effects of Tranilast on mast cells.

Mast Cell Culture and Degranulation Assay

Objective: To quantify the inhibitory effect of a compound on mast cell degranulation.

Protocol:

-

Cell Culture:

-

Human mast cell lines (e.g., LAD2) are cultured in appropriate media, such as StemPro-34 SFM, supplemented with growth factors like stem cell factor (SCF).

-

Primary mast cells, such as rat peritoneal mast cells, are isolated by peritoneal lavage.

-

-

Sensitization (for IgE-mediated activation):

-

Cells are incubated with IgE overnight.

-

-

Compound Incubation:

-

Cells are pre-incubated with various concentrations of the test compound (e.g., Tranilast) for a specified period (e.g., 30 minutes).

-

-

Stimulation:

-

Degranulation is induced by adding a stimulus such as anti-IgE, substance P, or compound 48/80.

-

-

Quantification of Degranulation:

-

The release of β-hexosaminidase, a granular enzyme, is measured as an index of degranulation.

-

The cell supernatant is collected and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

The reaction is stopped, and the absorbance is read at 405 nm.

-

Total β-hexosaminidase release is determined by lysing the cells with Triton X-100.

-

The percentage of degranulation is calculated as the ratio of β-hexosaminidase released into the supernatant to the total cellular β-hexosaminidase.

-

Cytokine and Chemokine Release Assay (ELISA)

Objective: To measure the effect of a compound on the release of specific cytokines and chemokines from mast cells.

Protocol:

-

Cell Culture and Treatment:

-

Mast cells are cultured and treated with the test compound and stimulus as described in the degranulation assay.

-

-

Supernatant Collection:

-

After an appropriate incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

The concentration of specific cytokines or chemokines (e.g., TNF, IL-6, MCP-1) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The assay typically involves capturing the target protein with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting colorimetric or fluorescent signal.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the action of Tranilast on mast cells.

Figure 1: Simplified IgE-mediated mast cell activation pathway and the putative inhibitory point of Tranilast.

Figure 2: A typical experimental workflow for a mast cell degranulation assay.

Conclusion

The available in vitro evidence demonstrates that Tranilast effectively inhibits mast cell degranulation and the release of pro-inflammatory mediators such as histamine and prostaglandin D2. While the precise molecular mechanisms are not fully elucidated, modulation of intracellular calcium levels appears to be a key aspect of its action.[3] The provided experimental protocols and workflows offer a standardized approach for the evaluation of mast cell stabilizing compounds. Further research is warranted to specifically investigate the activity of this compound and other analogs to delineate their structure-activity relationships and potential as novel anti-allergic therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the inhibitory effects of resveratrol and tranilast on IgE, 48/80 and substance P dependent-mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of tranilast on prostaglandin D synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Demethyl Tranilast as a TGF-β Signaling Inhibitor: A Technical Guide

Disclaimer: Scientific literature extensively covers Tranilast as a modulator of TGF-β signaling. However, specific research on its metabolite, 4-Demethyl Tranilast, in this context is limited. This guide provides a comprehensive overview of the role of the parent compound, Tranilast, in inhibiting the TGF-β pathway, which may offer insights into the potential mechanisms of this compound.

Introduction to the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial cellular communication system involved in a myriad of physiological and pathological processes, including cell growth, differentiation, apoptosis, and immune regulation.[1][2][3] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.[4][5]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI).[1][6] The activated TβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2][4] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[4][6] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[1][3]

Mechanism of Action of Tranilast as a TGF-β Inhibitor

Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, is an anti-allergic drug that has been repurposed for its anti-fibrotic and anti-proliferative properties, which are largely attributed to its inhibitory effects on the TGF-β signaling pathway.[7][8][9] While the precise molecular target of Tranilast is not fully elucidated, studies have shown that it can interfere with the TGF-β pathway at multiple levels.[10]

One of the primary mechanisms by which Tranilast is thought to inhibit TGF-β signaling is by suppressing the expression of SMAD4.[11][12] By reducing the available pool of SMAD4, Tranilast hinders the formation of the functional R-SMAD/co-SMAD complex, thereby preventing its nuclear translocation and subsequent gene regulation.[11][12] Some studies also suggest that Tranilast can inhibit the phosphorylation of SMAD2 and SMAD3, the initial step in the downstream signaling cascade.[13]

Furthermore, Tranilast has been observed to reduce the release of TGF-β1 from certain cell types, which would decrease the upstream activation of the entire pathway.[7][8]

Quantitative Data on Tranilast's Inhibitory Activity

| Compound | Cell Line | Assay Type | IC50 | Reference |

| Tranilast Analogs (e.g., 4b, 7a, 7b, 14c-e) | PC-3, HepG-2, MCF-7 | TGFβR1 Inhibition | 0.087-3.276 µM | [14] |

| Tranilast Analogs (e.g., 4b, 7a, 7b, 14c-e) | PC-3, HepG-2, MCF-7 | Cytotoxicity (MTT Assay) | 1.1-6.29 µM | [14] |

| Tranilast | CT-26 | Cell Viability (MTT Assay) | Dose-dependent reduction | [5][15] |

Experimental Protocols

Western Blot for Phospho-SMAD2/3

This protocol is used to determine the phosphorylation status of SMAD2 and SMAD3, key markers of TGF-β pathway activation.

Materials:

-

Cell lysis buffer with phosphatase inhibitors[16]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3[17]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with the test compound (e.g., this compound) for the desired time, then stimulate with TGF-β1. Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[18]

-

Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-SMAD2/3 overnight at 4°C. Use an antibody for total SMAD2/3 as a loading control.[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

TGF-β Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of pathway inhibition.

Materials:

-

Cells transfected with a TGF-β responsive luciferase reporter construct (e.g., SBE reporter)[6]

-

Dual-Luciferase Reporter Assay System[11]

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected cells in a 96-well plate.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compound.

-

TGF-β Stimulation: After a pre-incubation period, stimulate the cells with TGF-β1.

-

Cell Lysis: After the desired incubation time, lyse the cells using the buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the lysate and measure the firefly luciferase activity using a luminometer. Measure Renilla luciferase activity for normalization.[11]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

Visualizations

Caption: The TGF-β signaling pathway and points of inhibition by Tranilast.

Caption: Workflow for Western Blot analysis of p-SMAD2/3.

Caption: Workflow for TGF-β Luciferase Reporter Assay.

References

- 1. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 2. Transfection and luciferase reporter assay [bio-protocol.org]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Quantitative Modeling and Analysis of the Transforming Growth Factor β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) inhibits transforming growth factor-beta relesase and reduces migration and invasiveness of human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tranilast - Wikipedia [en.wikipedia.org]

- 11. 2.6. Luciferase reporter assay [bio-protocol.org]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. excli.de [excli.de]

- 16. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 17. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Preliminary Studies on Tranilast Cytotoxicity: An In-depth Technical Guide

An important note on the scope of this document: Initial inquiries into the cytotoxicity of 4-Demethyl Tranilast, a primary metabolite of Tranilast, revealed a significant lack of available data in peer-reviewed literature. Consequently, this technical guide focuses on the extensively studied cytotoxic properties of the parent compound, Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this compound.

Tranilast, originally developed as an anti-allergic medication, has demonstrated significant cytotoxic and cytostatic effects across a variety of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways. This guide summarizes the key quantitative data, experimental methodologies, and associated signaling pathways from preliminary cytotoxicity studies on Tranilast.

Data Presentation: In Vitro Cytotoxicity of Tranilast

The following tables summarize the quantitative data on the cytotoxic effects of Tranilast on various cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation |

| HOS | Osteosarcoma | Cell Viability | 200 | Significant reduction in viability | [1] |

| 143B | Osteosarcoma | Cell Viability | 200 | Significant reduction in viability | [1] |

| U2OS | Osteosarcoma | Cell Viability | 200 | Significant reduction in viability | [1] |

| MG-63 | Osteosarcoma | Cell Viability | 200 | Significant reduction in viability | [1] |

| WI-38 | Normal Fibroblast | Cell Viability | 200 | Significantly less inhibition compared to osteosarcoma lines | [1] |

| 4T1 | Murine Breast Cancer | Cell Proliferation | Not Specified | Inhibition of proliferation | [3][4] |

| LA7 | Rat Mammary Carcinoma | Cell Proliferation | Not Specified | Inhibition of proliferation | [4] |

| MDA-MB-231 | Human Breast Carcinoma | Cell Proliferation | Not Specified | Inhibition of proliferation | [4] |

| MCF-7 | Human Breast Carcinoma | Cell Proliferation | Not Specified | Inhibition of proliferation | [4] |

| INS-1 | Insulinoma | Cell Viability | 100 | Complete restoration of cell viability from palmitic acid-induced damage | [5] |

| Cell Line | Cancer Type | Assay | Treatment | Apoptotic Cell Death (%) | Citation |

| INS-1 | Insulinoma | Flow Cytometry | Palmitic Acid (500 µM) | 46.9 | [5] |

| INS-1 | Insulinoma | Flow Cytometry | Palmitic Acid (500 µM) + Tranilast (100 µM) | 13.1 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture

-

Osteosarcoma Cell Lines (HOS, 143B, U2OS, MG-63) and Normal Fibroblasts (WI-38): Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[1]

-

INS-1 Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.[5]

Cytotoxicity and Cell Viability Assays

-

Cell Viability Assay (Osteosarcoma): Osteosarcoma and fibroblast cell lines were seeded in 96-well plates and treated with varying concentrations of Tranilast for 48 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST).[1]

-

Cell Viability Assay (INS-1): INS-1 cells were exposed to 500 µM palmitic acid for 24 hours in the presence or absence of Tranilast. Cell viability was measured to determine the protective effects of Tranilast.[5]

Apoptosis Assays

-

Flow Cytometry: INS-1 cells were treated with palmitic acid with or without Tranilast. Apoptotic cells were quantified using an Annexin V-FITC/Propidium Iodide apoptosis detection kit followed by flow cytometric analysis.[5]

-

Western Blot Analysis for Apoptotic Markers: Expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as cleaved PARP and cleaved caspase-3, were determined by Western blotting to confirm the induction of apoptosis.[3][5]

Cell Cycle Analysis

-

Flow Cytometry: Osteosarcoma cells were treated with Tranilast alone or in combination with cisplatin. Cells were then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Tranilast and a typical experimental workflow for assessing its cytotoxicity.

References

- 1. Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tranilast, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Demethylzeylasteral inhibits cell proliferation and enhances cell chemosensitivity to 5-fluorouracil in Colorectal Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Demethyl Tranilast: A Comprehensive Technical Guide on its Anti-Fibrotic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic agents. Tranilast, an anti-allergic drug, has demonstrated significant anti-fibrotic properties in various preclinical models. Its major active metabolite, 4-Demethyl Tranilast (M-1), is emerging as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of this compound's role in fibrosis, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for future research. While much of the existing data pertains to the parent compound, Tranilast, this guide extrapolates and proposes methodologies for the specific investigation of its demethylated metabolite, paving the way for further exploration of its therapeutic potential.

Introduction: The Challenge of Fibrosis and the Promise of Tranilast and its Metabolites

Fibrosis is a complex biological process that can affect nearly every organ in the body, including the lungs, liver, kidneys, heart, and skin.[1][2] It is the result of a dysregulated wound-healing response to chronic injury or inflammation, leading to the overproduction and deposition of ECM components, primarily collagen.[1] This excessive scarring disrupts normal tissue architecture and function, ultimately contributing to a significant burden of morbidity and mortality worldwide.[1]

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an orally administered drug that has been used for the treatment of allergic disorders such as asthma and keloids.[3][4] A growing body of evidence suggests that Tranilast possesses potent anti-fibrotic properties, making it a promising candidate for repositioning as a treatment for various fibrotic diseases.[2][5] Tranilast is metabolized in humans, with one of its major metabolites being this compound.[6] Understanding the specific contribution of this metabolite to the overall anti-fibrotic effect of the parent drug is crucial for optimizing therapeutic strategies.

This guide will delve into the known anti-fibrotic mechanisms of Tranilast, with the underlying hypothesis that this compound shares or even potentiates these activities. The primary pathways of focus are the Transforming Growth Factor-beta (TGF-β)/SMAD signaling cascade and the NLRP3 inflammasome, both of which are central to the pathogenesis of fibrosis.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93755-77-2 | [7] |

| Molecular Formula | C17H15NO5 | [] |

| Molecular Weight | 313.30 g/mol | [] |

| Melting Point | 212 °C | [7] |

| Boiling Point | 594.2±50.0 °C (Predicted) | [7] |

| Density | 1.384±0.06 g/cm3 (Predicted) | [7] |

| pKa | 3.45±0.36 (Predicted) | [7] |

| SMILES | COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O | [] |

| InChI | InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+ | [] |

Known and Hypothesized Mechanisms of Anti-Fibrotic Action

The anti-fibrotic effects of Tranilast are believed to be mediated through two primary, interconnected pathways: suppression of the pro-fibrotic TGF-β/SMAD signaling pathway and direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. It is hypothesized that this compound exerts its effects through similar mechanisms.

Inhibition of the TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis.[9] Upon binding of TGF-β to its receptor, the downstream signaling molecules SMAD2 and SMAD3 are phosphorylated, leading to their translocation to the nucleus and the activation of pro-fibrotic gene expression, including collagens and other ECM proteins.[9]

Tranilast has been shown to inhibit pulmonary fibrosis by suppressing the TGF-β/SMAD2 pathway.[9][10] It attenuates the phosphorylation of SMAD2, thereby blocking the downstream cascade that leads to ECM production.[3][6][9][10][11][12]

Caption: Inhibition of the TGF-β/SMAD signaling pathway by this compound.

Direct Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][13] Chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases.[1][13]

Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome.[1][2][13][14][15] It physically binds to the NACHT domain of NLRP3, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[1][13][14] This action blocks the activation of caspase-1 and the release of mature IL-1β, a potent pro-fibrotic cytokine.[1][13]

Caption: Direct inhibition of the NLRP3 inflammasome by this compound.

Quantitative Data on the Anti-Fibrotic Effects of Tranilast

The following tables summarize the quantitative data from key studies on the anti-fibrotic effects of Tranilast. While these studies do not specifically investigate this compound, they provide a strong rationale for its potential efficacy.

In Vitro Studies

| Cell Line | Treatment | Concentration | Effect | Reference |

| A549 (Human Alveolar Epithelial Cells) | TGF-β2 | 5 ng/mL | Induction of fibronectin and type IV collagen expression | [10][11] |

| A549 | TGF-β2 + Tranilast | 50, 100, 200 µM | Dose-dependent suppression of fibronectin and type IV collagen expression | [10][11] |

| A549 | TGF-β2 + Tranilast | 200 µM | Significant attenuation of SMAD2 phosphorylation | [10][11] |

| A549 | TGF-β2 + Tranilast | 200 µM | Significant inhibition of cell motility in wound healing assay | [10][11] |

| Rabbit Tenon's capsule fibroblasts | Tranilast | 300 µM | ~27% decrease in cell number | [16] |

| Rabbit corneal stromal fibroblasts | Tranilast | 300 µM | ~45% decrease in cell number | [16] |

| Rabbit Tenon's capsule fibroblasts | Tranilast | 300 µM | Reduction in collagen synthesis | [16] |

| Rabbit corneal stromal fibroblasts | Tranilast | 300 µM | Reduction in collagen synthesis | [16] |

In Vivo Studies

| Animal Model | Treatment | Dosage | Effect | Reference |

| Bleomycin-induced pulmonary fibrosis in mice | Tranilast | Not specified | Significant attenuation of lung fibrosis (histological analysis) | [10][11] |

| Bleomycin-induced pulmonary fibrosis in mice | Tranilast | Not specified | Significant reduction in TGF-β, collagen, and fibronectin levels in lung tissue | [10][11] |

| Bleomycin-induced pulmonary fibrosis in mice | Tranilast | Not specified | Significant reduction in phosphorylated SMAD2 in lung tissue | [10][11] |

| Smoke inhalation-induced acute respiratory distress syndrome and early pulmonary fibrosis in rats | Tranilast | 100, 200, 300 mg/kg (i.p.) | Dose-dependent reduction in histopathological changes (pulmonary hemorrhage, edema, inflammatory cell infiltration) | [17] |

| Smoke inhalation-induced acute respiratory distress syndrome and early pulmonary fibrosis in rats | Tranilast | 200 mg/kg (i.p.) | Most prominent protective effect | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-fibrotic effects of this compound, adapted from studies on Tranilast.

In Vitro Assessment of Anti-Fibrotic Activity

Objective: To determine the effect of this compound on fibroblast proliferation, migration, and ECM production in vitro.

Cell Culture:

-

Use primary human lung fibroblasts (or other relevant fibroblast cell lines, e.g., NIH/3T3).

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[18][19]

Proliferation Assay (MTS/MTT Assay):

-

Seed fibroblasts in 96-well plates at a density of 5 x 10^3 cells/well.

-

After 24 hours, starve the cells in serum-free medium for another 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) with or without a pro-fibrotic stimulus like TGF-β1 (5 ng/mL).

-

Incubate for 48-72 hours.

-

Add MTS or MTT reagent according to the manufacturer's instructions and measure absorbance at the appropriate wavelength.

Wound Healing (Scratch) Assay for Cell Migration:

-

Grow fibroblasts to confluence in 6-well plates.

-

Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Wash with phosphate-buffered saline (PBS) to remove detached cells.

-

Treat the cells with this compound in a low-serum medium.

-

Capture images of the scratch at 0, 12, and 24 hours.

-

Quantify the rate of wound closure.

Western Blotting for ECM Proteins and Signaling Molecules:

-

Treat fibroblasts with this compound and/or TGF-β1 as described above.

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against fibronectin, collagen I, α-smooth muscle actin (α-SMA), phosphorylated SMAD2/3, and total SMAD2/3.

-

Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

In Vivo Assessment in a Murine Model of Pulmonary Fibrosis

Objective: To evaluate the therapeutic efficacy of this compound in a bleomycin-induced model of pulmonary fibrosis.

Animal Model:

-

Use 8-10 week old C57BL/6 mice.

-

Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (1.5-3.0 U/kg).[20]

Treatment Protocol:

-

Randomly divide the mice into groups: Sham + Vehicle, Bleomycin + Vehicle, and Bleomycin + this compound (e.g., 50, 100, 200 mg/kg/day, administered by oral gavage).

-

Begin treatment 7-10 days after bleomycin administration to model a therapeutic intervention.

-

Continue treatment for 14-21 days.

Assessment of Fibrosis:

-

Histology: At the end of the experiment, harvest the lungs, fix in 4% paraformaldehyde, and embed in paraffin. Stain lung sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: Quantify the total collagen content in the lung tissue using a hydroxyproline assay kit.

-

Quantitative PCR (qPCR): Extract RNA from lung tissue and perform qPCR to measure the expression of pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.

-

Bronchoalveolar Lavage (BAL): Analyze BAL fluid for total and differential cell counts and for the concentration of pro-inflammatory cytokines like IL-1β.

Caption: Experimental workflow for assessing the anti-fibrotic activity of this compound.

Future Directions and Conclusion

The evidence for the anti-fibrotic effects of Tranilast is compelling, and its mechanisms of action through the inhibition of the TGF-β/SMAD pathway and the NLRP3 inflammasome are well-supported. While direct evidence for the anti-fibrotic activity of its major metabolite, this compound, is currently lacking, there is a strong scientific rationale to hypothesize that it contributes significantly to the therapeutic effects of the parent drug.

Future research should focus on directly investigating the anti-fibrotic properties of this compound using the in vitro and in vivo models outlined in this guide. Key research questions include:

-

What is the relative potency of this compound compared to Tranilast in inhibiting fibroblast activation and ECM production?

-

Does this compound exhibit a similar or enhanced ability to inhibit the TGF-β/SMAD and NLRP3 inflammasome pathways?

-

What are the pharmacokinetic and pharmacodynamic profiles of this compound, and how do they compare to Tranilast?

Answering these questions will be critical in determining whether this compound itself could be developed as a novel anti-fibrotic therapeutic. The information and protocols provided in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to embark on this important area of investigation. The potential to develop a new, effective treatment for the myriad of debilitating fibrotic diseases makes the exploration of this compound a worthy and urgent endeavor.

References

- 1. embopress.org [embopress.org]

- 2. embopress.org [embopress.org]

- 3. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 93755-77-2 [chemicalbook.com]

- 9. scholar.ui.ac.id [scholar.ui.ac.id]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tranilast Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1β Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro and vivo study of tranilast protects from acute respiratory distress syndrome and early pulmonary fibrosis induced by smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. urgomedical.es [urgomedical.es]

- 20. Refining in-vivo models of pulmonary fibrosis - Nottingham ePrints [eprints.nottingham.ac.uk]

An Initial Investigation of Tranilast's Anti-Cancer Properties in Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic drug that has demonstrated potential as an anti-cancer agent in numerous pre-clinical studies.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple signaling pathways involved in tumor proliferation, invasion, and metastasis.[1][2] While the initial query sought information on 4-Demethyl Tranilast, a comprehensive literature review revealed a scarcity of specific research on this particular analog in the context of cancer cell lines. Therefore, this guide focuses on the significant body of research available for Tranilast, providing a detailed overview of its initial investigations in various cancer cell lines. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Tranilast in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BT-474 | Human Breast Cancer | Not explicitly quantified, but shown to be more responsive than MDA-MB-231 | [3] |

| MDA-MB-231 | Human Breast Cancer | Not explicitly quantified, but shown to be less responsive than BT-474 | [3] |

| 4T1 | Murine Breast Cancer | Not explicitly quantified, but shown to inhibit proliferation | [1] |

| CT-26 | Colon Cancer | 200 µM (used in combination therapy) | [4] |

Note: Many studies investigated the effects of Tranilast at specific concentrations rather than determining a precise IC50 value.

Table 2: Effects of Tranilast on Cell Cycle and Apoptosis in Cancer Cell Lines

| Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Changes | Reference |

| 4T1 (Murine Breast Cancer) | Arrest beyond G1/S phase | Promotion of apoptosis | ↑ p53, ↑ PARP cleavage, ↑ Cleaved caspase 3, ↓ Cyclin D1, ↑ p27, ↓ Cyclin A, ↓ pRB, ↓ Cyclin B, ↓ Cdc2 | [1][5] |

| BT-474 (Human Breast Cancer) | Not specified | Stimulation of apoptosis | ↑ Cleaved PARP | [3] |

| MDA-MB-231 (Human Breast Cancer) | Not specified | Stimulation of apoptosis | ↑ Cleaved PARP | [3] |

| Osteosarcoma cell lines (in combination with cisplatin) | G2/M arrest | Induction of early and late apoptotic cell death | ↑ Cleaved caspase-3, ↑ Cleaved PARP, ↑ p-H2AX | [6] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.[7]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Tranilast stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: The following day, remove the medium and add fresh medium containing various concentrations of Tranilast. Include a vehicle control (medium with the solvent used to dissolve Tranilast).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.[8] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value can be calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with Tranilast.[9][10][11]

Materials:

-

Cancer cell lines

-

6-well plates

-

Tranilast

-

PBS (ice-cold)

-

70% ethanol (ice-cold)[9]

-

Propidium Iodide (PI) staining solution (containing RNase A)[10]

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Tranilast at the desired concentrations for a specific time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations. Centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells.[10]

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[9] Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histograms.[9][10]

Protein Expression Analysis by Western Blotting

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Tranilast.[12][13][14][15]

Materials:

-

Cancer cell lines

-

Tranilast

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with Tranilast, then wash with cold PBS and lyse with lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Caption: Signaling pathways modulated by Tranilast in cancer cells.

Caption: Experimental workflow for investigating Tranilast's anti-cancer effects.

References

- 1. Tranilast inhibits cell proliferation and migration and promotes apoptosis in murine breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tranilast treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Pharmacokinetics of 4-Demethyl Tranilast

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for 4-Demethyl Tranilast, a metabolite of the anti-allergic and anti-fibrotic drug Tranilast, is not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the pharmacokinetics of the parent compound, Tranilast, and offers a scientifically grounded perspective on the anticipated pharmacokinetic profile of its 4-demethylated metabolite based on established metabolic pathways and principles of pharmacokinetics.

Introduction

Tranilast, or N-(3,4-dimethoxycinnamoyl) anthranilic acid, is a drug utilized in the treatment of various conditions, including bronchial asthma, allergic rhinitis, and atopic dermatitis.[1] Its therapeutic effects are attributed to the inhibition of chemical mediator release from mast cells and basophils.[1] Recent studies have also highlighted its potential in managing fibrotic disorders and certain proliferative diseases.[2][3] The clinical efficacy and safety profile of any pharmaceutical agent are intrinsically linked to its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME). A crucial aspect of understanding a drug's disposition in the body is the characterization of its metabolites. One of the identified phase I metabolites of Tranilast is this compound.[4] This document aims to provide a detailed technical overview of the known pharmacokinetics of Tranilast and to extrapolate the potential pharmacokinetic characteristics of this compound.

Pharmacokinetics of Tranilast

The pharmacokinetic profile of Tranilast has been primarily characterized in studies involving healthy human subjects. The data reveals that Tranilast is absorbed gradually after oral administration, reaching peak plasma concentrations within a few hours.

Quantitative Pharmacokinetic Data for Tranilast

The following table summarizes the key pharmacokinetic parameters of Tranilast following oral administration, as reported in a study with healthy Chinese subjects.[1]

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Maximum Plasma Concentration) | 42.2 ± 5.92 | µg/mL |

| Tmax (Time to Maximum Plasma Concentration) | 2.79 ± 1.14 | h |

| t1/2 (Elimination Half-life) | 7.58 ± 1.44 | h |

| AUC0-∞ (Area Under the Curve from time 0 to infinity) | 421.5 ± 78.5 (pooled) | µg·h/mL |

| CL/F (Total Body Clearance) | 8.12 ± 1.31 | mL/h/kg |

Data sourced from a study on healthy Chinese subjects receiving a single oral dose.[1]

Experimental Protocols for Tranilast Pharmacokinetic Studies

The methodologies employed in pharmacokinetic studies of Tranilast are crucial for the interpretation of the resulting data. Below are detailed descriptions of typical experimental protocols.

Study Design and Subject Population

A common study design for evaluating the pharmacokinetics of Tranilast is a two-way crossover study in healthy adult male volunteers.[1] Such a design allows for the comparison of different formulations and minimizes inter-individual variability. Subjects are typically screened to ensure they are in good health, based on physical examinations, electrocardiograms, and standard laboratory tests.

Dosing and Administration

In a representative study, subjects were administered a single oral dose of Tranilast, for instance, in 200 mg capsules.[1] The administration is usually followed by a washout period of at least one week before the subjects receive the alternative treatment in a crossover design.

Biological Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug. A typical sampling schedule includes a pre-dose sample, followed by multiple samples over a 24-hour period post-administration (e.g., at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).[1] Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -20°C) until analysis.

Bioanalytical Method

The quantification of Tranilast in plasma samples is commonly performed using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

-

Sample Preparation: A liquid-liquid extraction or protein precipitation method is typically used to isolate the drug from the plasma matrix.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is often employed.

-